REACTION_CXSMILES
|
[SH:1][CH2:2][C:3]([O:5]CC)=O.O.[OH-].[Na+].Cl[C:12]1[C:17]([NH2:18])=[CH:16][C:15]([Cl:19])=[CH:14][N:13]=1>CCO>[Cl:19][C:15]1[CH:14]=[N:13][C:12]2[S:1][CH2:2][C:3](=[O:5])[NH:18][C:17]=2[CH:16]=1 |f:2.3|
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Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
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SCC(=O)OCC
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Name
|
|
Quantity
|
5.03 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.491 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1N)Cl
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred at rt for 10 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction was heated
|
Type
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TEMPERATURE
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Details
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at reflux for 4 days
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Duration
|
4 d
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
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Type
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FILTRATION
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Details
|
The resulting precipitate was filtered
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Type
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WASH
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Details
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washed with hexanes (50 mL) and MeOH (5 mL)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
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Smiles
|
ClC1=CC2=C(SCC(N2)=O)N=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |